3-Dimethylamino-1-(4-methylphenyl)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

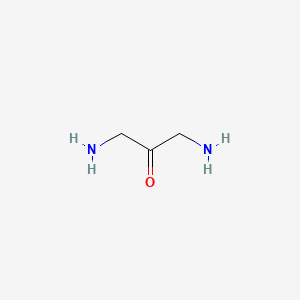

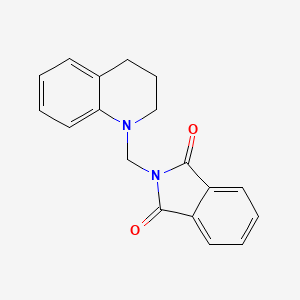

3-Dimethylamino-1-(4-Methylphenyl)-1-propanon ist eine organische Verbindung mit der Summenformel C12H17NO. Es ist ein Ketonderivat, das eine Dimethylaminogruppe und eine Methylphenylgruppe aufweist, die an ein Propanon-Rückgrat gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Dimethylamino-1-(4-Methylphenyl)-1-propanon beinhaltet typischerweise die Reaktion von 4-Methylacetophenon mit Dimethylamin in Gegenwart eines geeigneten Katalysators. Eine gängige Methode beinhaltet die Verwendung von Salzsäure als Katalysator, um die Reaktion zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Dimethylamino-1-(4-Methylphenyl)-1-propanon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktanten und Katalysatoren, und die Reaktionsbedingungen werden für maximale Effizienz und Wirtschaftlichkeit optimiert. Das Produkt wird anschließend mit Standardtechniken wie Destillation oder Umkristallisation gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Dimethylamino-1-(4-Methylphenyl)-1-propanon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Dimethylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Substitutionsreaktionen erfordern häufig die Verwendung starker Säuren oder Basen als Katalysatoren.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren und andere oxidierte Derivate.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reaktanten.

Wissenschaftliche Forschungsanwendungen

3-Dimethylamino-1-(4-Methylphenyl)-1-propanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.

Medizin: Es werden laufend Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Verwendung als Vorläufer bei der Synthese pharmazeutischer Verbindungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in verschiedenen industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Dimethylamino-1-(4-Methylphenyl)-1-propanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Dimethylaminogruppe kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit biologischen Molekülen teilnehmen und so deren Funktion beeinflussen. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, die Aktivität von Enzymen und Rezeptoren zu modulieren, die an verschiedenen biochemischen Signalwegen beteiligt sind .

Wirkmechanismus

The mechanism of action of 3-Dimethylamino-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Dimethylamino-1-phenyl-1-propanon: Ähnliche Struktur, jedoch ohne die Methylgruppe am Phenylring.

3-Dimethylamino-1-(4-Chlorphenyl)-1-propanon: Ähnliche Struktur, jedoch mit einem Chloratom anstelle einer Methylgruppe am Phenylring.

3-Dimethylamino-1-(4-Methoxyphenyl)-1-propanon: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Methylgruppe am Phenylring.

Einzigartigkeit

3-Dimethylamino-1-(4-Methylphenyl)-1-propanon ist aufgrund des Vorhandenseins der Methylgruppe am Phenylring einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann die Interaktionen der Verbindung mit anderen Molekülen und ihre Gesamteigenschaften beeinflussen .

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRIHKYUUKWROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)

![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)

![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)

![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)

![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)